molecular formula C14H11Cl2N3O2S B13367333 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B13367333
M. Wt: 356.2 g/mol
InChI Key: RFACLUGOUWCHOR-UHFFFAOYSA-N
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Description

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of sulfonyl benzotriazoles. This compound is characterized by the presence of a sulfonyl group attached to a benzotriazole ring, which is further substituted with dichloro and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, including the formation of the benzotriazole ring and the introduction of the sulfonyl group. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the dichloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
  • 1-[(2,4-dichlorophenyl)sulfonyl]-1H-indole
  • 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrole

Uniqueness

Compared to similar compounds, 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has unique structural features, such as the presence of the benzotriazole ring and the specific substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-5-methylbenzotriazole

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-3-5-12-11(7-8)17-18-19(12)22(20,21)13-6-4-10(15)9(2)14(13)16/h3-7H,1-2H3

InChI Key

RFACLUGOUWCHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl

Origin of Product

United States

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